2-(3-Chloro-4-hydroxyphenyl)acetamide

Beschreibung

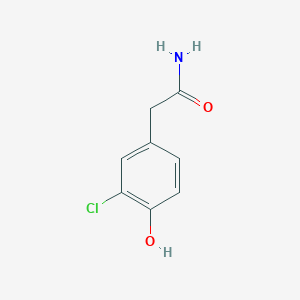

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

2-(3-chloro-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(10)12)1-2-7(6)11/h1-3,11H,4H2,(H2,10,12) |

InChI-Schlüssel |

ORFVLZDPZCEXSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(=O)N)Cl)O |

Kanonische SMILES |

C1=CC(=C(C=C1CC(=O)N)Cl)O |

Synonyme |

3-chloro-4-hydroxyphenylacetamide |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Hydroxyphenyl Acetamide and Its Derivatives

Direct Synthesis Approaches

The primary methods for synthesizing 2-(3-chloro-4-hydroxyphenyl)acetamide and its derivatives originate from its corresponding carboxylic acid precursor, 3-chloro-4-hydroxyphenylacetic acid. nih.gov The synthesis of this acid is a critical first step, followed by amidation to yield the target compound.

Chloroacetylation Reactions of Precursors

While direct chloroacetylation is a common method for producing N-(chloroacetyl) compounds, the synthesis of the this compound scaffold does not proceed via this route. Instead, the key precursor, 3-chloro-4-hydroxyphenylacetic acid, is synthesized through other established methods. google.com It is important to distinguish the target compound from its isomers, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, which are indeed synthesized by the chloroacetylation of the corresponding aminophenol. nih.goviucr.org

One patented method to produce 3-chloro-4-hydroxyphenylacetic acid involves a three-step process starting from o-chlorophenol google.com:

Reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid.

Reduction of the mandelic acid derivative to 3-chloro-4-hydroxyphenylacetic acid using agents like red phosphorus and iodine.

Catalytic cleavage of the chloro group, if the non-chlorinated analogue is desired. For the synthesis of the title compound's precursor, this step is omitted.

Another, albeit lower-yielding, historical method starts from phenol (B47542) and proceeds through a Friedel-Crafts reaction to form 4-hydroxyacetophenone, which is then converted to the desired phenylacetic acid via the Willgerodt-Kindler reaction. google.com

Table 1: Synthesis of 3-Chloro-4-hydroxyphenylacetic Acid

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| o-Chlorophenol | 1. Glyoxylic acid2. Red Phosphorus, Iodine | 3-Chloro-4-hydroxymandelic acid | 3-Chloro-4-hydroxyphenylacetic acid | google.com |

| Phenol | 1. Acetyl chloride, AlCl₃2. Sulfur, Morpholine | 4-Hydroxyacetophenone | 4-Hydroxyphenylacetic acid* | google.com |

Note: This route as described leads to the non-chlorinated analogue. A chlorinated starting material would be required for the direct synthesis of the target precursor.

Amidation Reactions and Related Transformations

The conversion of 3-chloro-4-hydroxyphenylacetic acid into its corresponding amide is the final step in the direct synthesis of this compound. This transformation can be achieved through several standard amidation protocols.

A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive species like an ester or an acyl chloride, which then reacts with an amine source. nih.govmasterorganicchemistry.com For instance, 3-chloro-4-hydroxyphenylacetic acid can be esterified to methyl (3-chloro-4-hydroxyphenyl)acetate. nih.gov This methyl ester can then be treated with ammonia (B1221849) to yield the primary amide, this compound, or with various primary amines to produce N-substituted derivatives in a process known as aminolysis. nih.gov

Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are widely used to form the amide bond under mild, neutral conditions. masterorganicchemistry.comnih.gov This method is particularly valuable for synthesizing sensitive molecules. masterorganicchemistry.com

Derivatization Strategies

The this compound scaffold is a versatile template for creating diverse chemical libraries for screening purposes. nih.govnih.gov Derivatization can be targeted at the amide nitrogen, the phenyl ring, or the acetamide (B32628) functional group itself.

N-Alkylation and N-Acylation Reactions

The synthesis of N-alkyl and N-aryl derivatives of this compound is most effectively achieved not by direct alkylation of the primary amide, but through the amidation strategies described previously (Section 2.1.2). By reacting 3-chloro-4-hydroxyphenylacetic acid or its methyl ester with a diverse range of primary amines, a wide array of N-substituted amides can be generated. nih.gov

For example, the reaction of methyl (3-chloro-4-hydroxyphenyl)acetate with benzylamine (B48309) yields N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. researchgate.net This approach has been used extensively to build combinatorial libraries based on the scaffold. researchgate.netnih.gov While direct N-acylation of the amide nitrogen to form an imide is chemically possible, specific examples utilizing the this compound scaffold are not prominently featured in the reviewed literature.

Functional Group Modifications on the Phenyl Ring and Acetamide Moiety

The inherent functional groups of this compound provide multiple handles for further chemical modification.

Phenyl Ring Modifications: The phenolic hydroxyl group is a prime site for derivatization. It can undergo O-alkylation to form ethers or O-acylation to generate esters. These modifications can significantly alter the molecule's properties, such as solubility and electronic effects. ashp.org The existence of related compounds like 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide, which contains a methoxy (B1213986) group, confirms that O-methylation is a viable modification pathway. keyorganics.net The hydroxyl group also acts as an electron-donating group, influencing the reactivity of the aromatic ring. ashp.org The chlorine atom on the ring is less reactive but could potentially be replaced under specific nucleophilic aromatic substitution conditions.

Acetamide Moiety Modifications: The amide bond itself is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the molecule back to 3-chloro-4-hydroxyphenylacetic acid and the corresponding amine. libretexts.org The amide's carbonyl group and the adjacent methylene (B1212753) bridge are also potential sites for more complex chemical transformations, though these are less commonly explored compared to modifications at the amide nitrogen or the phenyl ring.

Combinatorial Library Generation Utilizing the 3-Chloro-4-hydroxyphenylacetamide Scaffold

The this compound scaffold has proven to be an excellent starting point for the generation of combinatorial libraries aimed at drug discovery. nih.govnih.gov A significant body of work has focused on creating libraries of N-substituted amides for biological screening. nih.gov

One key study details the creation of a 20-membered amide library through a parallel solution-phase synthesis. nih.gov The methodology involved reacting methyl (3-chloro-4-hydroxyphenyl)acetate with a variety of primary amines using a solvent-free aminolysis procedure. nih.gov This efficient approach allowed for the rapid generation of a diverse set of analogues. The resulting compounds, such as N-benzyl and N-phenethyl derivatives, were then subjected to biological evaluation. researchgate.netnih.govnih.gov

Table 2: Examples of Derivatives from a Combinatorial Library Based on the this compound Scaffold

| Amine Reactant | Resulting N-Substituted Derivative | Reference |

|---|---|---|

| Benzylamine | N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | researchgate.net |

| 2-Phenylethanamine | N-(2-Phenylethyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | nih.gov |

| 3,4-Dimethoxyphenethylamine | 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide | nih.gov |

| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | nih.gov |

This library-based approach highlights the utility of the this compound core in exploring chemical space and identifying novel bioactive compounds. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Pathways

The synthesis of this compound and its derivatives predominantly proceeds through a nucleophilic acyl substitution reaction. A key and illustrative example is the chloroacetylation of an aminophenol, a reaction that falls under the general category of the Schotten-Baumann reaction. This method involves the acylation of amines with acyl halides in the presence of a base. iitk.ac.inorganic-chemistry.orgchemistnotes.com The elucidation of this mechanism is critical for understanding the formation of the amide bond and for optimizing reaction conditions.

The primary pathway for the synthesis of molecules like this compound involves the reaction of a substituted aminophenol with chloroacetyl chloride. The reaction mechanism can be detailed in a stepwise manner, highlighting the roles of the nucleophile, electrophile, and catalyst.

Step 1: Nucleophilic Attack

The reaction commences with the nucleophilic attack of the amino group of the aminophenol on the electrophilic carbonyl carbon of chloroacetyl chloride. chemistnotes.combyjus.com The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. chemistnotes.com This initial step is a classic example of a nucleophilic addition to a carbonyl group. thestudentroom.co.ukvanderbilt.edu

Step 2: Formation of the Tetrahedral Intermediate

Upon the nucleophilic attack, the pi electrons of the carbonyl double bond move to the oxygen atom, resulting in the formation of a transient tetrahedral intermediate. vanderbilt.eduyoutube.com This intermediate species contains a negatively charged oxygen atom and a positively charged nitrogen atom. byjus.com

Step 3: Collapse of the Intermediate and Product Formation

The tetrahedral intermediate is unstable and rapidly collapses to reform the carbonyl double bond. This reformation is accompanied by the expulsion of the chloride ion, which is a good leaving group. byjus.comvanderbilt.edu Subsequently, a base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine, abstracts a proton from the nitrogen atom. organic-chemistry.orgbyjus.com This not only neutralizes the positively charged nitrogen but also the hydrochloric acid (HCl) generated as a byproduct, driving the reaction equilibrium towards the formation of the final amide product. organic-chemistry.orgbyjus.com

The chemoselectivity of this reaction is a significant consideration. Aminophenols contain two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). In neutral or weakly acidic media, the amino group is generally more nucleophilic than the hydroxyl group. google.com This preferential reactivity ensures that the acylation occurs at the nitrogen atom (N-acylation) to form the desired acetamide, rather than at the oxygen atom (O-acylation). google.com The use of a base in the Schotten-Baumann reaction conditions further facilitates this by deprotonating the ammonium (B1175870) intermediate. byjus.com

The general mechanism is illustrated below:

Figure 1: General reaction mechanism for the synthesis of a 2-chloro-N-(hydroxyphenyl)acetamide via nucleophilic acyl substitution.

Detailed research findings from the synthesis of analogous compounds provide practical insights into the reaction conditions. For instance, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide has been achieved by reacting 4-aminophenol (B1666318) with chloroacetyl chloride in acetic acid, followed by the addition of a sodium acetate (B1210297) solution. iucr.orgneliti.com The reaction is typically conducted at low temperatures to control its exothermicity. neliti.com

The following interactive table summarizes typical reaction parameters for the synthesis of related chloro-N-(hydroxyphenyl)acetamides, based on documented laboratory procedures.

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | -2 to Room Temp | 2 | 72 | neliti.com |

| m-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | -2 to Room Temp | 4 | 70 | neliti.com |

| 4-Aminophenol | Chloroacetyl chloride | Acetic Acid | - | Ice-bath | 0.5 | 89 | iucr.org |

| o-Aminophenol | Chloroacetyl chloride | 1,2-Dichloroethane | - | 0-10 (addition), 45-85 (reaction) | 1-4 | 70-92 | google.com |

This elucidation of the reaction mechanism provides a foundational understanding of the synthetic pathway to this compound and its derivatives, emphasizing the principles of nucleophilic acyl substitution and the strategic control of reaction conditions to achieve the desired product.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variation on Biological Activities

The core structure of 2-(3-Chloro-4-hydroxyphenyl)acetamide features a phenyl ring substituted with a chlorine atom and a hydroxyl group, connected to an acetamide (B32628) side chain. The nature and position of these substituents are critical determinants of the molecule's biological profile.

The presence of a halogen atom, specifically chlorine, on the phenyl ring and in the acetamide moiety significantly modulates the biological activity of this class of compounds. The chlorine atom's electronegativity, size, and lipophilicity can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target enzymes or receptors.

In related N-arylacetamides, the addition of a chlorine atom to the alpha-carbon of the acetamide group has been shown to be essential for conferring or enhancing antimicrobial activity. For instance, while N-(2-hydroxyphenyl) acetamide shows no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, effectively inhibits 96.6% of C. albicans strains. This demonstrates that the chloro group on the acetamide side chain can be crucial for biological function.

The position of the hydroxyl (-OH) group on the phenyl ring is a key factor in determining the biological activity spectrum, particularly the antibacterial properties of chloro-hydroxyphenyl acetamide derivatives. Studies comparing isomers reveal that positional changes lead to different levels of efficacy against various bacterial strains.

A comparative study of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide demonstrated appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.com However, the potency varied between the isomers, highlighting the sensitivity of the biological target to the hydroxyl group's location. The para-position (4-hydroxy) and meta-position (3-hydroxy) create different electronic and steric environments, which affect how the molecule interacts with its biological target. Both compounds showed notable activity against B. subtilis, S. Aureus, and E. coli, but weaker activity against P. aeruginosa. neliti.com

| Compound | B. subtilis | S. Aureus | E. coli | P. aeruginosa |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 14 mm | 10 mm | 12 mm | 12 mm |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 12 mm | 8 mm | 10 mm | 6 mm |

| Data represents the zone of inhibition. |

Modification of the acetamide nitrogen atom provides a strategic point for diversification to alter the compound's pharmacological properties. Introducing substituents on the nitrogen can impact the molecule's polarity, size, and hydrogen-bonding capability, leading to new biological activities.

The synthesis of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, an analogue where a benzyl group is attached to the acetamide nitrogen, resulted in a compound with moderate cytotoxic activity against human melanoma (MM96L) and prostate cancer (DU145) cell lines. nih.gov This suggests that N-substitution can shift the biological activity from antimicrobial to cytotoxic, opening new avenues for therapeutic applications. nih.govresearchgate.net

| Compound | Cell Line | Activity (IC₅₀) |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Human Melanoma (MM96L) | 72 µM |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Human Prostate (DU145) | 51 µM |

Conformational Flexibility and Its Correlation with Activity

The three-dimensional shape and conformational flexibility of a molecule are critical for its ability to bind to a biological target. Crystal structure analysis of this compound and its derivatives reveals that these molecules are not planar. nih.govresearchgate.netnih.govresearchgate.net The acetamide group is typically twisted relative to the plane of the phenyl ring.

In N-(3-chloro-4-hydroxyphenyl)acetamide, the acetamide substituent is twisted out of the phenyl plane by a dihedral angle of 58.61°. researchgate.net Similarly, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5°. researchgate.netnih.gov This non-planar conformation is often stabilized by intramolecular hydrogen bonds and other contacts, such as C—H⋯O and N—H⋯Cl interactions. researchgate.netnih.gov The specific torsion angles define a preferred three-dimensional structure that is likely necessary for optimal interaction with the active site of a target protein. For instance, the N-benzyl derivative also adopts a non-planar conformation, with the phenyl and benzyl groups twisted out of the central acetamide plane. nih.gov

| Compound | Key Feature | Angle/Value |

| N-(3-chloro-4-hydroxyphenyl)acetamide | Dihedral angle (phenyl-acetamide) | 58.61° |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Twist angle (hydroxybenzene-acetamide) | 23.5° |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Torsion angle (N1—C9—C10—C11) | -58.8° |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Torsion angle (C2—C1—C7—C8) | 65.0° |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational strategy used to identify the essential structural features of a molecule required for its biological activity. researchgate.net For the this compound scaffold, a general pharmacophore model, particularly for activities like tyrosinase inhibition, can be proposed based on its key functional groups.

The essential pharmacophoric features include:

A Hydrogen Bond Donor: The phenolic hydroxyl group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor.

An Aromatic Ring: The phenyl ring provides a hydrophobic region capable of engaging in van der Waals or π-π stacking interactions.

A Halogen Feature: The chlorine atom contributes to the hydrophobic profile and may participate in halogen bonding.

These features are common in many tyrosinase inhibitors. nih.govnih.gov By identifying this pharmacophore, new molecules can be designed and screened virtually to predict their potential activity before synthesis. This ligand-based design approach accelerates the discovery of novel and more potent derivatives by focusing on compounds that match the established three-dimensional arrangement of these essential features.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

A comprehensive search of the scientific literature and chemical databases did not yield any specific molecular docking studies conducted on 2-(3-Chloro-4-hydroxyphenyl)acetamide. Consequently, there is no available data regarding its potential biological targets or its predicted binding modes within the active sites of any proteins.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the dynamic interactions between a ligand and its protein target over time, offering insights into the stability of the complex and the key residues involved in the interaction.

As of the latest available information, no specific molecular dynamics simulation studies have been published for this compound. Therefore, there is a lack of data concerning its behavior and interactions with any specific protein targets at an atomistic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

A review of the existing literature reveals no specific QSAR models that have been developed for or include this compound. While QSAR studies have been conducted on various classes of acetamide (B32628) derivatives, none have explicitly focused on this particular compound to establish a correlation between its structural properties and a specific biological activity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, electronic distribution, and reactivity. While no specific quantum chemical calculation studies for this compound were found, crystallographic data for the isomeric compound, N-(3-Chloro-4-hydroxyphenyl)acetamide, provides a basis for understanding its structural parameters.

X-ray diffraction analysis of N-(3-Chloro-4-hydroxyphenyl)acetamide has shown that the acetamide substituent is twisted out of the plane of the phenyl ring, with a dihedral angle of 58.61 (7)°. The hydroxy oxygen atom, the chlorine atom, and the acetamide nitrogen atom are largely coplanar with the aromatic ring nih.gov. The crystal structure is stabilized by intermolecular hydrogen bonds involving the N-H and O-H groups of the acetamide and hydroxyl moieties, respectively, with the carbonyl oxygen of an adjacent molecule nih.gov. This information is crucial for building an accurate 3D model for any future quantum chemical calculations.

Table 1: Selected Crystallographic Data for N-(3-Chloro-4-hydroxyphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.0264 (4) |

| b (Å) | 11.6750 (6) |

| c (Å) | 9.1911 (5) |

| V (ų) | 861.28 (8) |

Data sourced from crystallographic studies on the isomer N-(3-Chloro-4-hydroxyphenyl)acetamide. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) - Limited to theoretical prediction, excluding human data.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to estimate the pharmacokinetic properties of a compound. These theoretical predictions are valuable in the early stages of drug discovery to assess the potential of a molecule to become a drug.

There are no specific published in silico ADME prediction studies for this compound. Therefore, theoretical data on its absorption, distribution, metabolism, and excretion properties are not available in the public domain.

Potential Research Applications and Future Directions

Development as a Chemical Probe for Biological Systems

There is currently limited direct research on the use of 2-(3-Chloro-4-hydroxyphenyl)acetamide as a chemical probe. However, its structure lends itself to such potential applications. As a chlorinated analog of acetaminophen, it could be used to investigate the binding sites and mechanisms of action of its parent compound. The introduction of a chlorine atom onto the phenyl ring alters the molecule's electronic properties and size, which could modulate its interaction with biological targets.

Probes based on this structure could be synthesized with reporter tags (e.g., fluorescent or radioactive labels) to facilitate the study of drug-target engagement, distribution, and metabolism. Such studies could provide valuable insights into the pharmacodynamics and potential off-target effects of acetaminophen and its derivatives, clarifying their roles in cellular processes. nih.govnih.govdoaj.org

Lead Compound Optimization in Pre-clinical Drug Discovery Programs

While this compound is primarily documented as an impurity with toxicological alerts, its core structure could theoretically serve as a starting point for lead optimization. nih.gov Drug discovery programs often modify existing structures to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties.

The 4-hydroxyacetanilide framework is a well-established pharmacophore. By systematically modifying the structure of this compound—for instance, by altering the position of the chlorine atom, introducing other substituents on the phenyl ring, or modifying the acetamide (B32628) group—it may be possible to develop new compounds with improved therapeutic indices. The goal of such a program would be to retain or enhance desired activity while mitigating the toxicities associated with chlorinated aromatic compounds.

Table 1: Computational Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

| LogP | 2.004 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Data sourced from computational chemistry predictions. chemscene.com

Use as a Scaffold for Novel Compound Synthesis

The this compound structure can be viewed as a chemical scaffold—a core molecular framework upon which new, more complex molecules can be built. The functional groups present—a phenol (B47542), an amide, and an aromatic chloride—offer multiple points for chemical modification. This versatility makes it a candidate for use in combinatorial chemistry and library synthesis to generate a diverse set of new compounds for biological screening.

Research on the structurally related 5-aminosalicylic carbohydrazide has demonstrated its utility as a scaffold for developing compounds with antibacterial properties. ktu.edu Similarly, various acetamide derivatives have been synthesized to act as cyclooxygenase-II (COX-II) inhibitors for anti-inflammatory applications. archivepp.com This precedent suggests that the this compound scaffold could be similarly exploited to create libraries of compounds aimed at a range of biological targets.

Exploration of Additional Therapeutic Areas Based on Identified Mechanisms of Action

The mechanism of action for this compound has not been extensively studied. However, by analogy to acetaminophen, its effects are likely mediated through central nervous system targets, potentially including cyclooxygenase (COX) enzymes, the endocannabinoid system, and transient receptor potential (TRP) channels. The presence of the chlorine atom could alter its potency and selectivity for these targets, possibly leading to a different therapeutic profile.

Furthermore, studies on related chloro-acetamides have revealed potential in other therapeutic areas. Specifically, research on isomers such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide has shown that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.com While these findings are not directly applicable to this compound, they suggest that the broader class of chlorinated hydroxyphenyl acetamides may warrant investigation for antimicrobial applications.

Table 2: Antibacterial Activity of Related Isomeric Compounds

| Bacterial Strain | Zone of Inhibition (mm) for 2-chloro-N-(3-hydroxyphenyl)acetamide | Zone of Inhibition (mm) for 2-chloro-N-(4-hydroxyphenyl)acetamide |

|---|---|---|

| Bacillus subtilis | 12 | 14 |

| Staphylococcus aureus | 11 | 13 |

| Escherichia coli | 8 | 12 |

| Pseudomonas aeruginosa | 6 | 12 |

Data from a study on related isomers, not this compound. neliti.com

Advanced Analytical Method Development for Detection and Quantification in Complex Biological Matrices (Non-Human)

The presence of this compound as a disinfection byproduct in environmental water samples has necessitated the development of sensitive analytical methods for its detection and quantification. nih.gov These methods are crucial for monitoring water quality and understanding the environmental fate of pharmaceutical pollutants.

Advanced analytical techniques are employed for the detection of pharmaceuticals and their degradation products in complex matrices like wastewater and surface water. nih.govcsbsju.edu These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. mdpi.com Subsequent analysis is often performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.com These techniques provide the high selectivity and sensitivity required to detect and quantify trace levels of contaminants, often in the nanogram-per-liter range. csbsju.edumdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-4-hydroxyphenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, coupling 3-chloro-4-hydroxyphenylacetic acid with amines using dichloromethane as a solvent and triethylamine as a base at 273 K ensures controlled reactivity. Slow crystallization (e.g., from n-hexane/ethyl acetate mixtures) is critical for obtaining high-purity crystals . Alternative routes involve combinatorial libraries derived from fungal natural products, enabling structural diversification for bioactivity studies .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ ~170 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 214.04 for CHClNO) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities. Purity >98% is required for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and hydrogen-bonding networks in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku AFC-7R diffractometer, MoKα radiation) reveals:

- Hydrogen bonds : N–H···O (2.06 Å) and O–H···O (1.84 Å) interactions form infinite chains (C(9) motifs), stabilizing the crystal lattice .

- Dihedral angles : The acetamide group and aromatic rings exhibit angles of ~10.8°–85.8°, influencing conformational stability . Refinement software (SHELXL) is used for structure solution .

Q. What strategies address contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from:

- Crystallinity variations : Amorphous vs. crystalline forms alter solubility and bioavailability. Use powder XRD to confirm phase consistency .

- Impurity profiles : LC-MS identifies byproducts (e.g., unreacted starting materials).

- Assay conditions : Standardize cell lines (e.g., MM96L melanoma cells) and dose ranges (e.g., 10–100 µg/mL) to enable cross-study comparisons .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the chlorine atom as a key pharmacophore.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC values .

Q. What structural modifications enhance solubility without compromising activity?

- Methodological Answer :

- Derivatization : Introduce methoxy groups (e.g., 3,4-dimethoxyphenethyl) to improve hydrophilicity. Monitor logP via shake-flask assays .

- Salt formation : Hydrochloride salts increase aqueous solubility by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.